3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
3-(4-Chlorophenyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound that features a unique structure combining a chlorophenyl group and an azabicyclo octane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves the reaction of 4-chlorobenzyl chloride with tropinone in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol: Shares a similar bicyclic structure but with different substituents.
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride: Another bicyclic compound with a similar core structure.
Uniqueness
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C13H16ClNO |
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Molecular Weight |
237.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H16ClNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2 |
InChI Key |
ZAXYAEZKNZBVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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